N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride
Description
N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is a synthetic small-molecule compound featuring a benzothiazole core substituted with a fluorine atom at the 6-position. The molecule incorporates a butyramide linker bridging the benzothiazole moiety to a 3-morpholinopropyl group. This structural design combines a halogenated aromatic system with a morpholine-containing side chain, which is hypothesized to enhance solubility (via the morpholine’s polarity) and modulate target binding interactions. The hydrochloride salt form further improves aqueous solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2S.ClH/c1-2-4-17(23)22(8-3-7-21-9-11-24-12-10-21)18-20-15-6-5-14(19)13-16(15)25-18;/h5-6,13H,2-4,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBQDVJIDKIKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article focuses on the biological activity of this compound, exploring its mechanisms of action, efficacy across various biological systems, and relevant case studies.
Structural Characteristics
The compound can be described by the following details:
- Chemical Formula : C18H25ClFN3O2S
- Molecular Weight : 401.9 g/mol
- CAS Number : 1216806-46-0
The structure features a thiazole ring , which contributes to its aromatic properties and potential biological activities. The presence of fluorine enhances lipophilicity, potentially influencing pharmacokinetic properties and interactions with biological targets.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C18H25ClFN3O2S |
| Molecular Weight | 401.9 g/mol |
| CAS Number | 1216806-46-0 |
Antitumor Activity
Preliminary studies have indicated that this compound exhibits significant antitumor activity. It has been tested against various cancer cell lines, including Colo205, U937, MCF7, and A549. The compound appears to induce apoptosis in cancer cells through modulation of pathways involving p53 activation and mitochondrial function.
Case Study: Cell Line Testing
In a study evaluating its effects on human lung cancer cell lines (A549, HCC827, NCI-H358), the compound demonstrated promising cytotoxicity:
- A549 Cell Line : IC50 values ranged from 6.75 ± 0.19 μM in 2D assays.
- HCC827 Cell Line : IC50 values were observed at approximately 5.13 ± 0.97 μM.
- NCI-H358 Cell Line : Showed an IC50 of about 0.85 ± 0.05 μM.
The mechanism of action for this compound involves interaction with specific molecular targets, particularly kinases involved in cell signaling pathways associated with cancer proliferation. By inhibiting these kinases, the compound can effectively disrupt cancer cell growth.
Antimicrobial Activity
In addition to antitumor properties, this compound has shown antimicrobial activity against various bacterial strains. This activity may stem from its ability to disrupt bacterial cell wall synthesis.
Table 2: Comparison of Biological Activities
| Compound Name | Antitumor Activity | Antimicrobial Activity | IC50 Values (μM) |
|---|---|---|---|
| This compound | High | Moderate | A549: 6.75 |
| Benzothiazole Derivative (Compound 5) | Moderate | High | A549: 2.12 |
| Benzimidazole Derivative (Compound 6) | High | Moderate | A549: 4.01 |
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazole Derivatives
Key Observations:
Halogen Substitution: The 6-fluoro substituent in the target compound may offer improved metabolic stability compared to the 6-chloro analog () due to fluorine’s smaller atomic radius and stronger C-F bond .
Amide Linker Modifications :
- The butyramide linker (C4 chain) in the target compound likely enhances flexibility and lipophilicity compared to the rigid phenylacetamide () or aromatic benzothiazole-carboxamide ().
- Cyclohexanecarboxamide () introduces a hydrophobic cyclohexane ring, which may alter membrane permeability .
Side Chain Variations: The 3-morpholinopropyl group in the target compound and analogs () provides polarity and basicity, enhancing water solubility. Replacement with a dimethylaminopropyl group () reduces steric hindrance but may decrease solubility due to lower polarity .
Pharmacokinetic and Physicochemical Properties
- Solubility: The hydrochloride salt form and morpholine group in the target compound likely improve aqueous solubility over non-ionic analogs.
- Lipophilicity : The butyramide linker may confer moderate lipophilicity (logP ~2–3), balancing membrane permeability and solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
